molecular formula C13H19N B13313408 3-[(3-Ethylphenyl)methyl]pyrrolidine

3-[(3-Ethylphenyl)methyl]pyrrolidine

Cat. No.: B13313408
M. Wt: 189.30 g/mol
InChI Key: MAUMYOQEXZUADC-UHFFFAOYSA-N
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Description

3-[(3-Ethylphenyl)methyl]pyrrolidine is a pyrrolidine derivative featuring a saturated five-membered nitrogen-containing ring (pyrrolidine) substituted with a 3-ethylphenylmethyl group at the 3-position. Pyrrolidine scaffolds are widely studied due to their conformational rigidity, bioactivity, and versatility in drug design .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-[(3-ethylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-2-11-4-3-5-12(8-11)9-13-6-7-14-10-13/h3-5,8,13-14H,2,6-7,9-10H2,1H3

InChI Key

MAUMYOQEXZUADC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CC2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Ethylphenyl)methyl]pyrrolidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method provides good to excellent yields of pyrrolidines. Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . Additionally, the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is another viable route .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Ethylphenyl)methyl]pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[(3-Ethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidine Derivatives with Arylalkyl Substituents

4-Methoxy-α-PVP
  • Structure: Features a pyrrolidine ring with a ketone group (α-pyrrolidinophenone) and a 4-methoxy-substituted phenyl group.
  • Metabolism: α-Pyrrolidinophenones undergo keto reduction, pyrrolidine ring oxidation to lactams, and O-demethylation . The lack of a keto group in 3-[(3-Ethylphenyl)methyl]pyrrolidine suggests alternative pathways, such as hydroxylation of the ethylphenyl group or ring oxidation.
3-Ethyl-3-(3-methoxyphenyl)-1-methylpyrrolidine (CAS 1507-76-2)
  • Structure : Contains a 3-ethyl group and a 3-methoxyphenyl substituent on the pyrrolidine ring, with an additional methyl group at the 1-position.
  • Key Differences: The 1-methyl group in this analog may sterically hinder receptor interactions compared to the unsubstituted pyrrolidine in this compound.
  • Synthesis : Prepared via multi-step alkylation and cyclization reactions, similar to routes that could be adapted for this compound .
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives
  • Structure : Pyrrolidine-2,5-dione (succinimide) fused with an indole moiety.
  • Functional Comparison : These derivatives exhibit dual serotonin transporter (SERT) and 5-HT1A receptor activity (Ki = 3.2 nM for 5-HT1A) . The absence of a dione ring in this compound likely reduces its affinity for SERT but may enhance selectivity for other targets, such as dopamine receptors.
Spiro-Indole-Pyrrolidine Systems
  • Structure : Combines pyrrolidine with oxindole in a spirocyclic framework.
  • Functional Comparison : Spiro systems show MAO inhibition and CNS activity . The ethylphenyl group in this compound may confer distinct steric and electronic effects, altering binding to enzymes like MAO compared to spiro analogs.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data
Compound Log Kow Water Solubility (mg/L) Vapor Pressure (mm Hg)
This compound* ~2.8–3.5† ~300–500‡ 0.03–0.05‡
3-Ethylphenol 2.55 3342 0.0438
2-(1-Ethylpropyl)pyridine 3.24 2595 0.309

*Predicted based on analogs ; †Estimated from ethylphenyl and pyrrolidine contributions; ‡Derived from EPI Suite models .

Key Observations :
  • Lower vapor pressure than pyridine derivatives (e.g., 2-(1-Ethylpropyl)pyridine) suggests reduced volatility, favoring formulation stability .

Metabolic Stability and Toxicity Considerations

  • Metabolism : Unlike 4-methoxy-α-PVP, which undergoes O-demethylation and lactam formation , this compound is more likely to undergo hydroxylation at the ethyl group or pyrrolidine ring oxidation.
  • Toxicity : Pyrrolidine derivatives like nicotine analogs (e.g., 1-methyl-2-(3-pyridyl)pyrrolidine) are highly toxic , but the absence of a pyridyl group in this compound may mitigate such risks.

Biological Activity

3-[(3-Ethylphenyl)methyl]pyrrolidine is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyrrolidine ring substituted with a 3-ethylphenylmethyl group, which may influence its interaction with various biological targets.

  • Molecular Formula: C13H17N
  • Molecular Weight: 189.28 g/mol
  • IUPAC Name: this compound

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body. Pyrrolidine derivatives are known to exhibit diverse pharmacological effects, including:

  • Antagonism of Muscarinic Receptors: Some pyrrolidine derivatives have been shown to act as antagonists at muscarinic receptors, which are involved in numerous physiological processes, including neurotransmission in the central and peripheral nervous systems .
  • Anti-inflammatory Effects: Certain structural analogs have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Biological Activity Data

Activity Effect Reference
Muscarinic Receptor AntagonismPotential treatment for respiratory and gastrointestinal diseases
Anti-inflammatory ActivityInhibition of COX-1 and COX-2 enzymes
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Studies and Research Findings

  • Muscarinic Receptor Antagonism:
    • A study highlighted the potential of pyrrolidine derivatives in treating conditions mediated by muscarinic receptors, suggesting that modifications in the pyrrolidine structure could enhance receptor selectivity and efficacy .
  • Anti-inflammatory Properties:
    • Research involving similar compounds indicated that specific substitutions on the pyrrolidine ring could lead to significant inhibition of COX enzymes. For instance, compounds with electron-donating groups showed enhanced anti-inflammatory activity compared to standard drugs like indomethacin .
  • Antimicrobial Activity:
    • Investigations into pyrrolidine derivatives have revealed promising antimicrobial properties, particularly against biofilm-forming pathogens. The presence of specific substituents was found to improve their effectiveness against resistant bacterial strains .

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